Sulfo-Cyanine7 NHS ester

Overview

Description

Sulfo-Cyanine7 NHS ester is a water-soluble, near-infrared, amine-reactive dye . It is an improved analog of Cy7® fluorophore with a quantum yield improved by 20%, and higher photostability . This fluorescent dye is especially useful for NIR imaging . The dye allows the preparation of sulfo-Cyanine7-labeled biomolecules, such as proteins, with ease .

Synthesis Analysis

The synthesis of this compound involves the reaction of the dye with N-hydroxysuccinimide (NHS) esters . The reaction results in the formation of amine-reactive succinimide esters .Molecular Structure Analysis

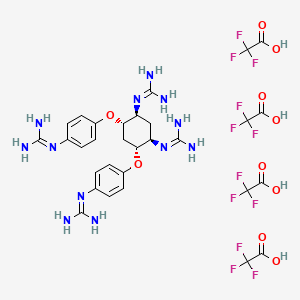

The molecular formula of this compound is C41H47KN3O10S2 . The molecular weight is 845.1 g/mol .Chemical Reactions Analysis

The this compound reacts with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . This reaction is used for labeling or crosslinking peptides and proteins .Physical and Chemical Properties Analysis

This compound is a dark green powder . It is soluble in water, DMF, and DMSO . The topological polar surface area is 198 Ų .Scientific Research Applications

Bioconjugation Techniques

Sulfo-Cyanine7 NHS ester is significantly used in bioconjugation techniques. This includes protein labeling with fluorescent dyes and enzymes, which is critical in biological and biochemical research for visualizing and tracking proteins. This compound plays a vital role in the surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides. These applications are foundational in various aspects of biological and analytical research, allowing for the investigation of molecular interactions and the development of biosensors and diagnostic tools (Klykov & Weller, 2015).

Protein Derivatization

The compound has been used for protein derivatization followed by high-performance liquid chromatography (HPLC) and fluorescence detection. This application is crucial for the analysis of proteins, particularly in detecting low abundance proteins and in quantitative analysis. The improved detection sensitivity for protein analysis by this compound is a significant advancement in proteomic research (Qiao et al., 2009).

Mucoadhesiveness Studies

In pharmaceutical research, this compound is used in the study of mucoadhesiveness. Poly(acrylic acid)- N-hydroxysulfosuccinimide reactive esters (PAA-Sulfo-NHS), a derivative, show high mucoadhesive properties due to the formation of covalent bonds with mucus. This is significant in the development of drug delivery systems, particularly for mucosal administration (Leichner et al., 2019).

Spectrophotometric Analysis

This compound is used in spectrophotometric methods for quantitative analysis. Its chromophore properties, with a maximum absorbance, are utilized in determining the concentration and purity of various compounds. This has applications in analytical chemistry, particularly in optimizing the use of active esters (Presentini, 2017).

Gas-Phase Protein Analysis

In mass spectrometry, this compound is used for covalent modification of peptide ions in the gas phase. This application is vital in proteomics for the study of protein structure and interactions. The ability to covalently modify proteins in the gas phase opens up new possibilities for protein analysis and identification (Mentinova & McLuckey, 2010).

Mechanism of Action

Target of Action

The primary target of Sulfo-Cyanine7 NHS ester are biomolecules, specifically proteins . The compound is designed to label these proteins for various research and drug design related experiments .

Mode of Action

This compound is an amine-reactive succinimide ester . It works by reacting with the amino groups (primary amines or secondary amines) present in the target biomolecules, forming a stable amide bond . This reaction results in the labeling of the biomolecule with the Sulfo-Cyanine7 molecule .

Pharmacokinetics

It’s known that the compound has high water solubility , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The water solubility of the compound also makes it particularly suitable for labeling delicate proteins and proteins prone to denaturation .

Result of Action

The result of this compound action is the successful labeling of the target biomolecule with the Sulfo-Cyanine7 molecule . This labeling allows the biomolecule to be tracked and imaged, particularly in near-infrared (NIR) imaging . NIR imaging takes advantage of the transparency of biological tissues at particular wavelengths, allowing for non-destructive monitoring of the distribution of various labeled molecules in live organisms .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s water solubility allows it to label biomolecules in aqueous environments without the need for organic co-solvents . Additionally, the compound’s stability in aqueous solutions can be influenced by factors such as pH and temperature .

Safety and Hazards

Future Directions

The Sulfo-Cyanine7 NHS ester has potential applications in various research fields. For instance, it can be used in fluorescence imaging in the near-infrared (NIR) range, which is receiving increasing interest in life science . Furthermore, the dye can be used to monitor the distribution of various labeled molecules in live organisms . The photoisomerization kinetics of Sulfo-Cyanine7 and the formation of its redshifted photoisomer depend strongly on local environmental conditions, such as viscosity, polarity, and steric constraints, which suggests the use of Sulfo-Cyanine7 and other NIR cyanine dyes as environmental sensors .

Biochemical Analysis

Biochemical Properties

Sulfo-Cyanine7 NHS ester plays a crucial role in biochemical reactions due to its ability to label biomolecules. This compound interacts with proteins, enzymes, and other biomolecules through its amine-reactive succinimide ester group. The interaction typically involves the formation of a stable amide bond between the ester group of this compound and the amine group of the target biomolecule. This labeling process is essential for tracking and studying the behavior of biomolecules in various biochemical assays .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By labeling proteins and other biomolecules, it enables researchers to monitor cell function, including cell signaling pathways, gene expression, and cellular metabolism. The fluorescent properties of this compound make it particularly useful for imaging and tracking cellular processes in real-time, providing valuable insights into cellular dynamics .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the formation of amide bonds. This interaction allows the compound to label proteins and other biomolecules, facilitating their detection and analysis. The fluorescent properties of this compound enable researchers to visualize the labeled biomolecules, providing a powerful tool for studying molecular interactions and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its fluorescent properties may degrade over time, affecting the accuracy of long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively labels biomolecules without causing significant toxicity or adverse effects. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular processes. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound’s labeling capabilities allow researchers to study metabolic flux and changes in metabolite levels in response to different experimental conditions. By tracking the labeled biomolecules, researchers can gain insights into the metabolic pathways and their regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s water solubility and fluorescent properties enable it to be efficiently transported and localized within specific cellular compartments. This localization is crucial for studying the distribution and accumulation of labeled biomolecules in various tissues and organs .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization allows researchers to study the behavior and interactions of labeled biomolecules in different subcellular environments, providing valuable insights into cellular function and regulation .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sulfo-Cyanine7 NHS ester involves the reaction of Sulfo-Cyanine7 with N-hydroxysuccinimide (NHS) ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction results in the formation of Sulfo-Cyanine7 NHS ester, which can be purified using column chromatography or other suitable methods.", "Starting Materials": [ "Sulfo-Cyanine7", "N-hydroxysuccinimide (NHS) ester", "N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)" ], "Reaction": [ "Step 1: Dissolve Sulfo-Cyanine7 and NHS ester in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).", "Step 2: Add a coupling agent such as DCC or DIC to the reaction mixture and stir for a suitable period of time at room temperature or under reflux conditions.", "Step 3: Purify the reaction mixture using column chromatography or other suitable methods to obtain Sulfo-Cyanine7 NHS ester as a pure product." ] } | |

CAS No. |

1603861-95-5 |

Molecular Formula |

C41H46KN3O10S |

Molecular Weight |

844.05 |

IUPAC Name |

potassium 1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-2-((E)-2-((E)-3-(2-((E)-1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium-5-sulfonate |

InChI |

InChI=1S/C41H47N3O10S2.K/c1-40(2)31-25-29(55(48,49)50)15-17-33(31)42(5)35(40)19-13-27-10-9-11-28(24-27)14-20-36-41(3,4)32-26-30(56(51,52)53)16-18-34(32)43(36)23-8-6-7-12-39(47)54-44-37(45)21-22-38(44)46;/h13-20,24-26H,6-12,21-23H2,1-5H3,(H-,48,49,50,51,52,53);/q;+1/p-1 |

InChI Key |

CURNAWIXNAMTKN-UHFFFAOYSA-M |

SMILES |

CC1(C)C(/C=C/C2=C/C(CCC2)=C/C=C3N(C)C4=CC=C(S(=O)(O[K])=O)C=C4C/3(C)C)=[N+](CCCCCC(ON5C(CCC5=O)=O)=O)C6=CC=C(S(=O)([O-])=O)C=C61 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sulfo-Cyanine 7 NHS ester,SulfoCyanine7 NHS ester, SulfoCyanine 7 NHS ester, Sulfo-Cy7 NHS ester,SulfoCy7 NHS ester |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)

![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)

![dimethyl 15-ethenyl-5,9-bis(3-methoxy-3-oxopropyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate](/img/structure/B611011.png)